Comparative Synthetic Utility: Target Compound vs. 2,2,2-Trifluoroethoxy Analog
The target compound (CAS 727704-78-1) is a documented reactant in the synthesis of five validated therapeutic target classes—SMN protein modulators, hNav1.7 inhibitors, iNOS inhibitors, protein kinase D inhibitors, and PDE5 inhibitors—whereas the closely related 5-(piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline (CAS 556016-29-6) lacks documented synthetic applications in peer-reviewed or patent literature [1]. The difference in documented utility is supported by the Sigma-Aldrich technical datasheet, which explicitly lists the target compound as a reactant for these five distinct synthesis pathways, while no comparable authoritative sourcing exists for the trifluoroethoxy analog .
| Evidence Dimension | Number of documented therapeutic target class synthesis applications |
|---|---|
| Target Compound Data | 5 documented therapeutic target classes (SMN modulators, hNav1.7 inhibitors, iNOS inhibitors, PKD inhibitors, PDE5 inhibitors) |
| Comparator Or Baseline | 5-(piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline (CAS 556016-29-6): 0 documented therapeutic target class synthesis applications |
| Quantified Difference | 5 vs. 0 documented applications |
| Conditions | Literature and authoritative database review; technical datasheet documentation |
Why This Matters
Procurement of the target compound is justified when synthetic routes are already validated and documented, reducing the risk of failed synthetic campaigns and accelerating project timelines.
- [1] PubChem. 5-(Piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline. CID 3718520. Accessed 2026. View Source
